Researchers utilize DAP as a cross-linking agent in thermosetting resins. These resins undergo a permanent chemical change upon curing, resulting in materials with excellent heat resistance, dimensional stability, and electrical insulating properties [Source: European Directorate for the Quality of Medicines & Healthcare (EDQM) ]. This makes DAP-based resins valuable for studying composites and polymer blends for applications in electronics, aerospace, and automotive industries [Source: Journal of Applied Polymer Science ].
Scientists can incorporate DAP into existing polymers to enhance their properties. For instance, research explores using DAP to improve the flame retardancy and mechanical strength of polyurethanes [Source: Polymer Journal ] .
The controlled release of drugs is crucial for targeted treatment. Studies investigate DAP as a potential carrier molecule for drug delivery due to its biocompatibility and Fähigkeit (German for "ability") to degrade over time [Source: International Journal of Pharmaceutics ].
Researchers explore the use of DAP in scaffolds for tissue engineering. These scaffolds provide structural support for cell growth and can be crucial for tissue regeneration studies [Source: Biomaterials ].
DAP's unique properties also make it a material of interest in various other scientific research fields. These include:
Diallyl phthalate is an organic compound with the molecular formula C₁₄H₁₄O₄, classified as an ester derived from phthalic acid and allyl alcohol. It appears as a clear pale-yellow liquid that is odorless and has a molecular weight of approximately 246.28 g/mol. This compound is known for its reactivity and potential applications in various industrial processes, particularly in the production of polymers and resins .
Currently, there's no significant research exploring DAP's specific mechanism of action within biological systems.
Diallyl phthalate can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. At high concentrations, it may also have central nervous system depressant effects.
Diallyl phthalate exhibits various biological activities. It has been noted for its potential toxic effects, including skin irritation and respiratory issues upon inhalation or contact. High levels of exposure can lead to central nervous system depression and other severe health impacts . Furthermore, it is classified as harmful to aquatic life, indicating its environmental toxicity .
The primary synthesis method for diallyl phthalate involves:
Diallyl phthalate is utilized in several applications:
Recent studies have focused on the transformation and interaction of diallyl phthalate under various conditions. For instance, it has been investigated for its behavior under ultraviolet light exposure combined with disinfectants, revealing insights into its degradation pathways and interactions with different materials . These studies are crucial for understanding its environmental impact and guiding safe handling practices.
Diallyl phthalate shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phthalic Acid | C₈H₆O₄ | A key precursor in producing diallyl phthalate. |
Diethyl Phthalate | C₁₂H₁₄O₄ | Commonly used as a plasticizer; less reactive. |
Diallyl Maleate | C₁₂H₁₄O₄ | Similar structure; used in polymer applications. |
Trimethylolpropane Triacrylate | C₁₂H₁₁O₄ | Used in coatings; more reactive due to acrylate groups. |
Uniqueness of Diallyl Phthalate:
The industrial synthesis of diallyl phthalate emerged during the mid-20th century as part of the broader development of thermosetting polymer technologies. The earliest documented approaches to diallyl phthalate production appeared in patent literature during the 1930s and 1940s, coinciding with the commercial advancement of flexible polyvinyl chloride by companies such as Goodrich Corporation in 1933 [1]. Early synthetic methodologies were primarily focused on direct esterification reactions between phthalic anhydride and allyl alcohol, utilizing traditional acid catalysis approaches that had been established for other phthalate ester syntheses [2].
The fundamental understanding of phthalic anhydride chemistry, which forms the backbone of diallyl phthalate synthesis, was first developed during the early 1930s [3]. Initial industrial production methods employed high-temperature batch processes with extended reaction times, often requiring 24-48 hours for complete conversion. These early processes suffered from relatively low yields, typically ranging from 60-75%, and produced significant quantities of by-products that necessitated extensive purification procedures [4].
A significant advancement occurred with the development of two-stage esterification processes, as documented in United States Patent 3465030A, which described an improved method for diallyl phthalate preparation that achieved higher selectivity and reduced formation of symmetrical diesters [4]. This patent outlined the critical importance of controlling reactant stoichiometry and reaction staging to optimize product distribution and minimize unwanted side reactions.
The evolution of synthetic routes continued through the 1960s and 1970s with the introduction of Lewis acid catalysts as alternatives to traditional Brønsted acid systems. Chinese Patent CN102229532B represents one of the more recent developments, describing the use of zinc chloride as a Lewis acid catalyst combined with polymerization inhibitors such as hydroquinone to prevent premature allyl group polymerization during the esterification process [5]. This approach addressed a key challenge in diallyl phthalate synthesis: the dual reactivity of the allyl groups, which can participate in both desired esterification reactions and undesired polymerization reactions.
Modern synthetic approaches have incorporated process intensification techniques, including the use of microreactors and continuous flow systems that enable better heat and mass transfer control. These developments have been driven by the need for more environmentally sustainable production methods and improved product quality consistency. Current industrial practices typically achieve conversion efficiencies exceeding 90% with significantly reduced reaction times compared to historical batch processes [6].
The acid-catalyzed esterification of phthalic anhydride with allyl alcohol represents the most widely employed commercial synthesis route for diallyl phthalate production. This reaction proceeds through a classical esterification mechanism that involves nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the anhydride, followed by proton transfer and elimination of water [7]. The reaction is typically conducted under acidic conditions using sulfuric acid as the primary catalyst, with concentrations ranging from 0.05 to 0.1 weight percent relative to the total reaction mixture [8].
The mechanism begins with protonation of one of the carbonyl oxygens in phthalic anhydride by the acid catalyst, increasing the electrophilicity of the adjacent carbonyl carbon. Allyl alcohol then attacks this activated carbonyl center, forming a tetrahedral intermediate. Subsequent proton transfers and ring opening of the anhydride structure lead to the formation of the monoallyl phthalate intermediate, with concurrent release of one equivalent of water [9].
The second esterification step, converting monoallyl phthalate to diallyl phthalate, follows similar mechanistic pathways but proceeds at a significantly slower rate. This rate difference is attributed to the decreased reactivity of the remaining carboxylic acid group compared to the original anhydride functionality. Kinetic studies have demonstrated that the second esterification step is first-order with respect to the monoester concentration and effectively zero-order with respect to excess alcohol concentration [9].
Temperature control is critical in acid-catalyzed systems, with optimal reaction temperatures typically maintained between 125-130°C [10]. At temperatures below 120°C, reaction rates become prohibitively slow for commercial applications, while temperatures exceeding 150°C can lead to increased formation of by-products, including allyl alcohol elimination products and oligomeric species. The activation energy for the overall esterification process has been determined to be approximately 65-75 kJ/mol, depending on the specific catalyst system employed [9].
Water removal during the esterification process is essential for driving the equilibrium toward product formation. Most industrial processes employ azeotropic distillation techniques, often utilizing Dean-Stark apparatus configurations or equivalent continuous water separation systems. The water removal rate must be carefully controlled to prevent loss of volatile allyl alcohol while ensuring complete dehydration of the reaction mixture [2].
Catalyst recovery and regeneration represent important economic considerations in industrial implementations. Sulfuric acid catalysts can typically be recovered through neutralization and reconcentration processes, though catalyst deactivation due to side product formation may limit the number of recycle cycles. Alternative acid catalysts, including sulfamic acid, have been investigated as potentially more environmentally friendly options that offer comparable catalytic activity with reduced corrosion issues [8].
Transesterification represents an alternative synthetic approach that employs pre-formed ester precursors rather than direct alcohol-anhydride condensation. This methodology typically utilizes allyl acetate or other allyl esters as starting materials, which undergo exchange reactions with phthalic acid derivatives in the presence of appropriate catalysts [11]. The transesterification approach offers several potential advantages, including milder reaction conditions, reduced water management requirements, and the ability to utilize lower-cost feedstock materials.
The transesterification mechanism involves initial coordination of the catalyst with the carbonyl oxygen of the ester substrate, followed by nucleophilic attack by the incoming alcohol component. Lewis acid catalysts, particularly zinc chloride and aluminum chloride, have demonstrated high effectiveness in promoting these exchange reactions. The Lewis acid coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the phthalic acid derivative [11].
Temperature requirements for transesterification processes are generally lower than those required for direct esterification, typically ranging from 140-160°C depending on the specific catalyst system employed. The reduced temperature requirements help minimize thermal degradation of allyl groups and reduce energy consumption in industrial applications. However, longer reaction times may be required to achieve complete conversion, with typical residence times ranging from 6-12 hours [11].
Catalyst selection plays a crucial role in transesterification efficiency and selectivity. Homogeneous Lewis acid catalysts such as zinc chloride offer high activity but present challenges for catalyst recovery and product purification. Heterogeneous catalyst systems, including supported Lewis acids and solid acid catalysts, have been developed to address these limitations while maintaining acceptable conversion rates and selectivity [10].
Product purification in transesterification processes typically involves removal of volatile by-products, including lower alcohols and unreacted starting materials. Distillation techniques are commonly employed, though careful attention must be paid to temperature control to prevent thermal polymerization of the allyl-containing product. The presence of polymerization inhibitors, such as hydroquinone or other phenolic compounds, is often necessary to maintain product stability during purification operations [5].
Industrial-scale production of diallyl phthalate requires sophisticated process control systems to optimize yield, purity, and economic performance while maintaining consistent product quality. Modern production facilities typically employ continuous or semi-continuous reactor systems that enable better heat and mass transfer control compared to traditional batch operations [6]. Reactor design considerations include adequate mixing capabilities, efficient heat removal systems, and provisions for continuous water removal to drive esterification equilibrium toward product formation.
Process optimization begins with careful control of reactant stoichiometry, with optimal molar ratios of phthalic anhydride to allyl alcohol typically maintained between 1:2.5 and 1:3.0 [2]. Excess allyl alcohol serves multiple functions: driving the esterification equilibrium toward completion, compensating for alcohol losses during water removal operations, and providing thermal buffering to maintain temperature control. However, excessive alcohol ratios increase downstream separation costs and reduce overall process efficiency.
Temperature control represents one of the most critical optimization parameters in industrial diallyl phthalate production. Optimal reaction temperatures typically range from 125-130°C, with temperature variations maintained within ±2°C to ensure consistent product quality [12]. Advanced process control systems employ cascade control strategies, with primary temperature control loops supplemented by feed-forward compensation based on reactant flow rates and heat duty calculations. Heat integration through strategic heat exchanger networks enables recovery of thermal energy from product cooling operations to preheat incoming reactant streams.
Catalyst management strategies have evolved significantly from early industrial practices. Modern processes typically employ catalyst concentrations of 0.05-0.1 weight percent sulfuric acid, with continuous catalyst addition systems that compensate for catalyst deactivation and ensure consistent reaction rates [7]. Some facilities have implemented catalyst recovery systems that enable reprocessing of spent catalyst solutions, reducing raw material costs and minimizing waste generation.
Water removal optimization involves sophisticated separation system design that balances complete dehydration against losses of volatile components. Most modern facilities employ multi-stage distillation systems with reflux control that enables selective water removal while minimizing allyl alcohol losses. Advanced process analyzers provide real-time monitoring of water content, enabling automated control of separation operations [12].
Production scale-up studies conducted at facilities such as the Bendix Chemical Polymer Facility have demonstrated successful translation of laboratory-scale processes to 100-gallon reactor systems, with comparable conversion efficiencies and product quality parameters [6]. These studies identified critical scale-up parameters, including mixing intensity requirements, heat transfer coefficients, and residence time distribution effects that must be addressed in commercial-scale reactor design.
Quality management systems in industrial production incorporate both in-process monitoring and final product testing to ensure compliance with specification requirements. Real-time process analyzers monitor key parameters such as conversion degree, water content, and temperature distribution, while automated sampling systems enable frequent analysis of intermediate and final products. Statistical process control techniques help identify process variations and enable proactive adjustments to maintain product quality consistency [13].
Product purification in diallyl phthalate manufacturing represents a critical operation that determines final product quality and commercial viability. The primary purification challenge involves separation of the desired diallyl phthalate product from unreacted starting materials, intermediate mono-ester species, catalyst residues, and various by-products formed during the esterification process. Industrial purification systems typically employ multi-stage distillation processes designed to achieve the high purity levels required for thermosetting resin applications [14].
Distillation system design must address the thermal sensitivity of diallyl phthalate, which contains reactive allyl groups that can undergo polymerization at elevated temperatures. Most commercial processes employ vacuum distillation techniques that enable product recovery at reduced temperatures, typically operating at pressures of 5-20 mmHg with overhead temperatures maintained below 170°C [15]. The distillation system configuration typically includes multiple theoretical stages with intermediate product draws to maximize separation efficiency while minimizing thermal exposure.
Quality control protocols for diallyl phthalate production encompass both chemical purity and physical property specifications that ensure product suitability for intended applications. Gas chromatography represents the primary analytical technique for purity determination, with typical industrial specifications requiring minimum purity levels of 98.0% by weight [16]. The gas chromatographic method typically employs capillary columns with flame ionization detection, enabling quantitative determination of diallyl phthalate content and identification of specific impurity components.
High-performance liquid chromatography serves as a complementary analytical technique, particularly useful for analysis of higher molecular weight impurities that may not be amenable to gas chromatographic analysis [17]. HPLC methods typically employ reverse-phase columns with ultraviolet detection, enabling separation and quantification of structural isomers and oligomeric impurities that can affect product performance in polymer applications.
Physical property testing encompasses multiple parameters that reflect product quality and consistency. Density measurements, typically conducted at 25°C using pycnometric techniques, provide indication of product purity and can detect the presence of lighter or heavier impurities. Refractive index determination serves as a rapid quality control parameter, with typical specifications requiring values within ±0.002 of the target value of 1.519 [16].
Color analysis represents an important quality parameter, as excessive color can indicate thermal degradation or the presence of impurities that may affect polymer performance. Color evaluation typically employs American Public Health Association (APHA) color scale comparisons, with industrial specifications typically requiring color values below 50 APHA units [18]. Spectrophotometric color analysis may be employed for more precise color determination in applications requiring stringent color specifications.
Water content determination utilizes Karl Fischer titration techniques to quantify residual moisture levels, which must be maintained below 0.1% by weight to prevent hydrolysis reactions during storage and application [18]. Acid value testing employs potentiometric titration methods to determine the concentration of residual acidic impurities, with typical specifications requiring acid values below 1.0 mg potassium hydroxide per gram of product.
Trace metal analysis addresses potential catalyst residues and other metallic impurities that could affect product performance or downstream polymerization reactions. Inductively coupled plasma mass spectrometry or atomic absorption spectroscopy techniques enable detection of metal contaminants at part-per-million levels, with typical specifications limiting individual metal concentrations to below 50 ppm [18].
Property | Specification | Test Method |
---|---|---|
Purity (GC) | ≥98.0% | Gas Chromatography |
Water Content | ≤0.1% | Karl Fischer titration |
Acid Value | ≤1.0 mg KOH/g | Potentiometric titration |
Color (APHA) | ≤50 | Visual comparison |
Density Tolerance (±) | 0.005 g/mL | Pycnometry |
Boiling Range | ±2°C at specified pressure | Distillation |
Refractive Index Tolerance (±) | 0.002 | Refractometry |
Residual Catalyst | ≤50 ppm | ICP-MS/AAS |
Storage and handling protocols recognize the reactive nature of diallyl phthalate and implement appropriate measures to prevent deterioration during transportation and storage. Most commercial products contain polymerization inhibitors, typically phenolic compounds such as hydroquinone, to prevent spontaneous polymerization during storage. Storage temperatures are typically maintained below 15°C in cool, dark conditions to minimize thermal degradation and extend shelf life [16].
Irritant;Environmental Hazard